N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide
Description
N-[1-(1H-Indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide is a synthetic organic compound characterized by a piperidine core substituted with a 1H-indole-3-carbonyl group at the 1-position and a 2-methylpropanamide moiety at the 4-position. This compound is of interest due to structural similarities to opioid receptor modulators and serotoninergic agents, though its specific pharmacological profile remains under investigation .
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C18H23N3O2/c1-12(2)17(22)20-13-7-9-21(10-8-13)18(23)15-11-19-16-6-4-3-5-14(15)16/h3-6,11-13,19H,7-10H2,1-2H3,(H,20,22) |
InChI Key |
UWVTYJQSOADSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(=O)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of amino alcohols.
Coupling of Indole and Piperidine: The indole and piperidine moieties are coupled using a carbonylation reaction, where the indole carbonyl group reacts with the piperidine nitrogen to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-pressure reactors for hydrogenation steps, employing continuous flow reactors for coupling reactions, and utilizing advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Isobutyryl Fentanyl (N-Phenyl-N-[1-(2-Phenylethyl)-4-piperidinyl]-2-methylpropanamide)
Structural Similarities :
- Both compounds share the 2-methylpropanamide group attached to a piperidine ring.
Key Differences : - Isobutyryl fentanyl (compound 339 in ) features a phenyl group and phenylethyl chain on the piperidine, whereas the target compound substitutes these with an indole-3-carbonyl group.
Pharmacological Implications : - The phenylethyl and phenyl groups in isobutyryl fentanyl are critical for µ-opioid receptor binding, explaining its potent analgesic effects.
N-[1-(3-Ethoxy-2-hydroxypropyl)piperidin-4-yl]-2-methylpropanamide
Structural Similarities :
- Both compounds have a piperidine ring and 2-methylpropanamide group.
Key Differences : - The substitution at the piperidine 1-position in this compound () is a 3-ethoxy-2-hydroxypropyl group, introducing hydrophilic moieties absent in the target compound.
Physicochemical Properties : - The ethoxy and hydroxy groups increase polarity, reducing logP (predicted logP ≈ 1.5) compared to the more lipophilic indolecarbonyl-containing target compound (estimated logP ≈ 3.0). This difference may affect blood-brain barrier penetration and metabolic pathways .
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Structural Similarities :
- Both compounds incorporate an indole moiety and propanamide group.
Key Differences : - The indole in this compound () is connected via an ethyl spacer to the propanamide, whereas the target compound directly links the indole to piperidine via a carbonyl group.
Pharmacological Implications : - The fluorobiphenyl group could enhance aryl hydrocarbon receptor (AhR) interactions, a feature absent in the target compound .
N-[4-(Methoxymethyl)-1-[2-(Thiophen-2-yl)ethyl]piperidin-4-yl]-N-phenylpropanamide
Structural Similarities :
- Both compounds feature a piperidine ring and propanamide substituent.
Key Differences : - This compound () includes a methoxymethyl group and thiophenethyl chain, contrasting with the indolecarbonyl group in the target compound.
Electronic and Metabolic Profile : - The thiophene ring introduces sulfur-based electronics, which may influence metabolic oxidation pathways. The methoxymethyl group could increase metabolic stability compared to the indole’s susceptibility to cytochrome P450-mediated oxidation .
Research and Regulatory Considerations
- Toxicity: highlights that propanamide derivatives may have unknown toxicity profiles, necessitating further in vitro and in vivo studies .
- Regulatory Status : Compounds like isobutyryl fentanyl are controlled substances due to opioid activity, suggesting the target compound may require scrutiny if opioid-like effects are observed .
Biological Activity
N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H19N3O2 |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | N-[1-(1H-indole-3-carbonyl)piperidin-4-yl]-2-methylpropanamide |
| InChI Key | VLAPVWWUGKZMQP-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1NC(=O)C2=CC=CS2)C(=O)C3=CNC4=CC=CC=C43 |
The biological activity of this compound is primarily attributed to its structural components:
- Indole Moiety: This part of the molecule interacts with various receptors in the body, potentially modulating their activity.
- Piperidine Ring: Enhances binding affinity and selectivity towards target proteins.
- Carboxamide Group: Influences pharmacokinetic properties, such as solubility and stability.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Properties: Studies have shown that derivatives of indole compounds can inhibit cancer cell proliferation. For instance, analogs have been tested for their effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects .
- Antimicrobial Activity: The compound has been investigated for its potential to combat bacterial infections. Preliminary studies suggest that it may inhibit the growth of certain pathogens, although detailed mechanisms remain under investigation.
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
Study 2: Antimicrobial Effects
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating moderate antimicrobial activity. Further studies are needed to elucidate the exact mode of action.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| N-(1H-Indol-3-ylcarbonyl)glycine | Anticancer | Different mechanism of action |
| N-(2-Aminophenyl)-2-(1-Methyl-1H-Indol-3-Yl)acetamide | Antimicrobial | Similar structure but varied effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
